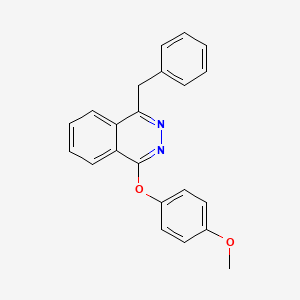

1-Benzyl-4-(4-methoxyphenoxy)phthalazine

Description

1-Benzyl-4-(4-methoxyphenoxy)phthalazine is a phthalazine derivative characterized by a benzyl group at position 1 and a 4-methoxyphenoxy substituent at position 4 of the phthalazine core. Phthalazines are nitrogen-containing heterocycles known for diverse pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and vasorelaxant properties . The substitution pattern on the phthalazine ring critically influences physicochemical properties, bioavailability, and biological efficacy, making comparative studies essential for drug design .

Properties

IUPAC Name |

1-benzyl-4-(4-methoxyphenoxy)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODYPUFKDBNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-methoxyphenoxy)phthalazine can be synthesized through a multi-step process involving the following key steps:

Formation of Phthalazine Core: The synthesis begins with the formation of the phthalazine core. This can be achieved by cyclization of appropriate precursors such as o-phenylenediamine with phthalic anhydride under acidic conditions.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the phthalazine core with benzyl chloride in the presence of a base such as potassium carbonate.

Attachment of 4-Methoxyphenoxy Group: The final step involves the introduction of the 4-methoxyphenoxy group. This can be achieved through an etherification reaction, where the phthalazine derivative reacts with 4-methoxyphenol in the presence of a suitable catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methoxyphenoxy)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenoxy)phthalazine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical products. Its structural properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

a. 1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine (C₂₈H₂₂N₂O₂)

b. 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine (C₂₂H₁₈N₂S)

- Structure : Substituted with a benzyl group and a 4-methylphenylsulfanyl group.

- Molecular Weight : 342.46 g/mol .

Derivatives with Methoxyphenyl Substituents

a. 1-(4-Methoxyphenyl)phthalazine (C₁₅H₁₂N₂O₂)

- Structure: Simplifies the target compound by lacking the benzyl group and 4-methoxyphenoxy substituent.

- CAS No.: 149365-39-9; Molecular weight = 252.27 g/mol .

Derivatives with Acyl and Heterocyclic Substituents

a. 1-Benzoyl-4-(4-methylphenyl)phthalazine (C₂₂H₁₆N₂O)

- Structure : Substituted with a benzoyl (electron-withdrawing) and 4-methylphenyl group.

- Crystallographic Data : Dihedral angles between the phthalazine core and substituents are 50.2° (tolyl) and 56.4° (benzoyl), influencing molecular packing and intermolecular interactions (C–H···O/N bonds) .

- Biological Activity : Exhibits anticonvulsant, antimicrobial, and anti-inflammatory properties .

b. 1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (C₂₂H₁₉N₄)

- Structure : Incorporates a benzimidazole moiety, introducing additional hydrogen-bonding capabilities.

- Molecular Weight : 336.39 g/mol .

Biological Activity

1-Benzyl-4-(4-methoxyphenoxy)phthalazine is a synthetic compound belonging to the phthalazine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves multiple steps:

- Formation of Phthalazine Core : Cyclization of o-phenylenediamine with phthalic anhydride.

- Introduction of Benzyl Group : Nucleophilic substitution with benzyl chloride.

- Attachment of 4-Methoxyphenoxy Group : Etherification with 4-methoxyphenol.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of phthalazine, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain analogs have demonstrated promising effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that phthalazine derivatives can inhibit cancer cell proliferation. In vitro studies have revealed that compounds similar to this compound can induce apoptosis in various cancer cell lines .

- Phosphodiesterase Inhibition : Some phthalazine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE5), which plays a crucial role in vascular smooth muscle relaxation. This activity suggests potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, which can alter cellular responses and promote therapeutic effects.

- Receptor Interaction : It may bind to specific receptors, influencing downstream signaling cascades that regulate cell growth and apoptosis.

- Disruption of Cellular Functions : The compound can interfere with DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | PDE5 Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 1-Benzyl-4-phenoxyphthalazine | Moderate | Yes | Low |

| 1-Benzyl-4-(4-hydroxyphenoxy)phthalazine | Yes | Moderate | High |

Case Studies

Several case studies highlight the effectiveness of phthalazine derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phthalazine derivatives against clinical isolates. Results indicated that this compound exhibited significant inhibition zones against tested pathogens .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induced cytotoxicity in breast cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Vasorelaxant Effects : Research on PDE5 inhibition revealed that certain analogs could induce vasorelaxation in isolated coronary arteries, suggesting cardiovascular benefits .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-(4-methoxyphenoxy)phthalazine, and how can reaction conditions be optimized?

Methodological Answer: A general approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophthalazine derivatives with 4-methoxyphenoxy or benzyl groups under reflux conditions. describes a method using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to activate phthalazinones for substitution reactions. Key optimization steps include:

- Temperature control : Heating at 80–100°C on a steam bath to ensure complete chlorination.

- Solvent selection : Using ethanol or dichloromethane for recrystallization to improve yield and purity .

- Stoichiometry : Maintaining a 1:1 molar ratio of phthalazinone to PCl₅ to avoid side reactions.

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters to analyze include:

| Parameter | Value (Example from Analogues) | Significance |

|---|---|---|

| Space group | P21/c | Symmetry and packing |

| Unit cell (Å) | a = 12.49, b = 8.80, c = 15.44 | Molecular dimensions |

| Dihedral angles | 50.2–56.4° (between rings) | Planarity and steric effects |

| Hydrogen bonding (C–H⋯O/N) and weak C–H⋯π interactions stabilize the crystal lattice, which can influence solubility and melting points . |

Advanced Research Questions

Q. How can conflicting crystallographic data on phthalazine derivatives be resolved, particularly regarding dihedral angles and hydrogen bonding?

Methodological Answer: Discrepancies in dihedral angles (e.g., 50.2° vs. 56.4° in analogues) may arise from substituent effects or measurement errors. To resolve this:

- Repeat experiments : Grow crystals under varying conditions (e.g., solvent polarity, temperature).

- Complementary techniques : Use DFT calculations to compare theoretical vs. experimental angles .

- Validate hydrogen bonds : Employ Hirshfeld surface analysis to quantify intermolecular interactions and confirm packing motifs .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases or antimicrobial targets) using software like AutoDock Vina. Prioritize binding pockets with high complementarity to the phthalazine core.

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed activities (e.g., IC₅₀ values for antimicrobial assays) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions.

Q. How can factorial design improve the synthesis and purification of this compound?

Methodological Answer: A 2³ factorial design can optimize yield by testing variables:

- Factors : Reaction time (4–8 h), temperature (70–110°C), and solvent (ethanol vs. DMF).

- Responses : Yield, purity (HPLC), and crystallinity.

Statistical analysis (ANOVA) identifies critical factors. For example, highlights temperature as the most significant variable in similar heterocyclic syntheses. Post-hoc purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) further enhance purity .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported biological activities of phthalazine derivatives?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and negative controls.

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO concentration ≤1%).

- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target effects from off-target interactions .

Structural and Functional Insights

Q. What role do substituents (e.g., benzyl vs. methoxyphenoxy) play in modulating the photophysical properties of phthalazine derivatives?

Methodological Answer:

- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents. Methoxyphenoxy groups enhance π→π* transitions due to electron-donating effects.

- Fluorescence quenching : Introduce nitro groups to study steric vs. electronic effects on emission spectra.

- TD-DFT calculations : Validate experimental spectra and predict substituent impacts on HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.